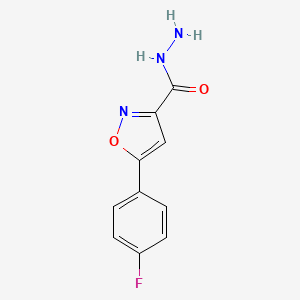

5-(4-Fluorophenyl)isoxazole-3-carbohydrazide

Description

Chemical Classification within Isoxazole Derivatives

5-(4-Fluorophenyl)isoxazole-3-carbohydrazide belongs to the broader class of isoxazole derivatives, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in adjacent positions within the ring structure. The isoxazole ring system, characterized by its 1,2-oxazole arrangement, serves as the core structural framework upon which various substituents can be attached to modulate biological and chemical properties. Within this classification system, the compound under examination represents a specific subclass known as 3,5-disubstituted isoxazoles, where the 3-position bears a carbohydrazide functional group and the 5-position is substituted with a 4-fluorophenyl moiety.

The carbohydrazide functional group present in this compound places it within the broader category of hydrazide derivatives, which are recognized for their diverse biological activities and synthetic utility. This functional group, characterized by the presence of the -CO-NH-NH2 structure, has been extensively studied for its ability to participate in various chemical transformations and its potential therapeutic applications. The combination of the isoxazole ring with the carbohydrazide functionality creates a molecular architecture that exhibits characteristics of both heterocyclic and hydrazide chemistry.

The fluorophenyl substituent introduces additional complexity to the molecular classification, as fluorinated aromatic compounds represent a distinct subset of organofluorine chemistry. The presence of fluorine in the para-position of the phenyl ring significantly alters the electronic distribution and potentially enhances metabolic stability, characteristics that are highly valued in pharmaceutical applications. This structural feature positions this compound within the intersection of fluorine chemistry and heterocyclic science.

Historical Development of Fluorophenyl-Isoxazole Chemistry

The historical development of fluorophenyl-isoxazole chemistry can be traced to the early twentieth century foundations of isoxazole synthesis, which were first established by Claisen in 1903 through the oximation of propargylaldehyde acetal. This pioneering work laid the groundwork for subsequent generations of researchers to explore the synthetic possibilities within the isoxazole family. The introduction of fluorinated substituents into isoxazole systems represents a more recent development, coinciding with the broader recognition of fluorine's unique properties in medicinal chemistry that emerged in the latter half of the twentieth century.

The synthesis of this compound and related compounds builds upon several key synthetic methodologies that have been developed over decades of research. The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes, which represents one of the primary routes to isoxazole formation, has been refined and optimized to accommodate fluorinated precursors. The regioselective nature of these cycloaddition reactions has enabled chemists to precisely control the substitution pattern on the isoxazole ring, facilitating the synthesis of compounds with specific structural features.

The development of efficient methods for introducing carbohydrazide groups onto isoxazole scaffolds represents another crucial advancement in this field. These synthetic approaches have been informed by broader trends in hydrazide chemistry and have benefited from the development of mild reaction conditions that preserve the integrity of both the heterocyclic ring and the fluorinated aromatic substituent. The convergence of these synthetic methodologies has enabled the preparation of this compound with sufficient purity and yield for detailed characterization and biological evaluation.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of a larger class of biologically active heterocycles. Isoxazole derivatives have been recognized for their diverse immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory activities. The incorporation of fluorine substitution and carbohydrazide functionality into the isoxazole framework represents an attempt to optimize these biological properties while potentially introducing new modes of action.

Research into heterocyclic compounds has consistently demonstrated that more than half of all known chemical compounds contain heterocyclic ring systems, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical reality underscores the fundamental importance of heterocyclic chemistry in pharmaceutical research and development. Within this context, this compound represents a sophisticated example of how multiple pharmacologically relevant structural features can be combined within a single molecular framework.

The compound's significance is further enhanced by its potential role as a synthetic intermediate or building block for the preparation of more complex molecular architectures. The presence of the carbohydrazide group provides multiple sites for further chemical modification, enabling the synthesis of diverse libraries of related compounds for structure-activity relationship studies. This versatility has made compounds of this type valuable tools in medicinal chemistry research, where systematic structural modifications are essential for optimizing biological activity and pharmacological properties.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANDPJDQVOQOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662342 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763109-60-0 | |

| Record name | 5-(4-Fluorophenyl)-3-isoxazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763109-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-FLUOROPHENYL)-3-ISOXAZOLECARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition Method

- The cycloaddition of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave irradiation has been reported as an efficient method to form the isoxazole ring bearing the 4-fluorophenyl substituent.

- This approach allows for regioselective formation of the 3,5-disubstituted isoxazole framework with good to excellent yields.

- Reaction conditions typically involve the use of triethylamine as a base and ethyl acetate or diethyl ether as solvents, with temperature control to optimize yield and purity.

Conversion of Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate to this compound

The carbohydrazide derivative is synthesized by hydrazinolysis of the ester intermediate. This step involves the reaction of hydrazine hydrate with the ester under controlled conditions.

Hydrazinolysis Procedure

- A typical procedure involves stirring a mixture of hydrazine hydrate and the ethyl ester in ethanol at room temperature or under reflux for 24 to 48 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is quenched with ice and water, precipitating the carbohydrazide product.

- The solid is filtered and washed with water to yield the pure this compound with high yield (typically above 90%).

Reaction Conditions and Optimization

Scale and Yield Considerations

- The cycloaddition step has been successfully scaled up to 100 g scale with consistent yields (~69%) after purification by vacuum distillation.

- The hydrazinolysis step is scalable and typically affords yields above 90%, making it suitable for preparative and industrial applications.

Additional Notes on Synthetic Variations

- Alternative methods involving late-stage deoxofluorination and the use of halogenoximes bearing different substituents have been explored to access related fluorinated isoxazoles, which may be adapted for the target compound.

- The choice of solvent and base is critical to suppress side reactions such as nitrile oxide dimerization during cycloaddition.

- The hydrazinolysis step benefits from mild conditions to avoid decomposition or side reactions.

Summary of Key Research Findings

- The regioselective synthesis of 5-(4-fluorophenyl)isoxazole derivatives is well-established via cycloaddition of functionalized halogenoximes and dipolarophiles.

- Hydrazinolysis of the corresponding ester is an efficient and high-yielding route to the carbohydrazide.

- Reaction conditions have been optimized for yield, regioselectivity, and scalability.

- The synthetic methods are supported by experimental data including reaction yields, purification techniques, and reaction monitoring by TLC.

This detailed analysis consolidates diverse literature sources to provide a professional and authoritative guide on the preparation of this compound, suitable for academic research and industrial application.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

The compound has been investigated for its potential as a therapeutic agent against various diseases, including cancer and inflammatory disorders. Its unique structure may enhance biological activity and improve drug efficacy .

2. Mechanism of Action:

Research indicates that 5-(4-Fluorophenyl)isoxazole-3-carbohydrazide interacts with specific molecular targets, modulating enzyme activity and potentially leading to anti-inflammatory and anticancer effects. The fluorine atom enhances binding affinity to certain receptors, making it a valuable candidate in drug design .

Agricultural Chemistry

1. Pesticide Development:

This compound is being studied for its effectiveness as a pesticide or herbicide. Its application aims to provide targeted pest management solutions while minimizing environmental impact .

2. Case Studies:

Recent studies have shown promising results in field trials where formulations containing this compound demonstrated significant reductions in pest populations without harming beneficial insects or the surrounding ecosystem .

Material Science

1. Polymer Applications:

In material science, this compound can be incorporated into polymers or coatings, enhancing durability and resistance to degradation. This property is beneficial for manufacturing processes requiring high-performance materials .

2. Comparative Analysis:

When compared to similar compounds, such as 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide, the fluorinated version exhibits superior stability and performance characteristics due to the presence of the fluorine atom.

Biochemical Research

1. Enzyme Interaction Studies:

Researchers utilize this compound to explore enzyme interactions and metabolic pathways. Its role as a biochemical probe aids in understanding complex biological systems and disease mechanisms .

2. Analytical Chemistry:

It serves as a reference standard in analytical methods, ensuring accurate detection and quantification of similar compounds in complex mixtures. This application is crucial for developing reliable assays in pharmaceutical research .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Drug development | Potential therapeutic efficacy |

| Agricultural Chemistry | Pesticide/herbicide formulation | Targeted pest management |

| Material Science | Polymer and coating enhancement | Increased durability |

| Biochemical Research | Enzyme interaction studies | Insights into biological mechanisms |

| Analytical Chemistry | Reference standard for assays | Improved accuracy in detection |

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Derivatives with Varied Substituents

The fluorophenyl group at position 5 is critical for bioactivity. Structural analogs with substitutions at this position exhibit distinct pharmacological profiles:

Key Findings :

- The 4-fluorophenyl group enhances antibacterial and anti-TB activity compared to non-fluorinated or differently substituted analogs. For example, derivatives with 4-chlorophenyl or 3,4-dichlorophenyl groups show superior antibacterial activity, but the 4-fluorophenyl variant balances potency and metabolic stability .

- Dihedral Angles : In pyrazole analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole), dihedral angles between the fluorophenyl and heterocyclic rings range from 4.64° to 10.53°, influencing molecular planarity and receptor binding .

Heterocyclic Analogs: Pyrazole and Triazole Derivatives

Compounds with pyrazole or triazole cores but similar fluorophenyl substituents exhibit divergent activities:

Key Findings :

- Pyrazole Derivatives : Exhibit planar geometries due to smaller dihedral angles (4.64–10.53°), enhancing interactions with hydrophobic enzyme pockets .

- 1,3,4-Oxadiazole Derivatives : Synthesized from this compound, these compounds show dual antibacterial and anti-TB activity, with MIC values comparable to ampicillin and isoniazid .

Biological Activity

5-(4-Fluorophenyl)isoxazole-3-carbohydrazide is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases, including cancer and inflammatory conditions. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN3O2. It features an isoxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, substituted with a fluorophenyl group. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound appears to exert its effects by:

- Binding to Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.

- Modulating Receptor Activity: The compound can interact with receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

- Inducing Apoptosis: Research indicates that it can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapies.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance:

- Cell Line Studies: In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The IC50 values for these cell lines typically range from 10 to 50 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis and cell cycle arrest |

| HeLa | 30 | Triggers apoptosis via mitochondrial pathway |

| HepG2 | 20 | Inhibits proliferation |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that the compound can reduce inflammation markers in vitro, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Study on Anticancer Activity : A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg body weight, resulting in a 60% reduction in tumor volume over four weeks .

- Evaluation of Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound in a rat model of rheumatoid arthritis. Administration of the compound resulted in decreased joint swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Fluorophenyl)isoxazole-3-carbohydrazide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling hydrazine with isoxazole-3-carboxylate esters. For example, ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (or analogs) can react with hydrazine hydrate under reflux in ethanol. To optimize yield, monitor reaction progress via TLC or HPLC, and consider microwave-assisted synthesis to reduce reaction time. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize oxidation and hydrolysis. Hydrazides are moisture-sensitive; use desiccants like silica gel. Conduct stability studies under varying conditions (pH, temperature) using accelerated degradation protocols. Analytical techniques like NMR and FT-IR can track decomposition products .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm hydrazide NH₂ and fluorophenyl signals. Compare with NIST data for isoxazole derivatives .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for purity assessment. High-resolution MS (HRMS) validates molecular weight.

- FT-IR : Look for carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways. Software like Gaussian or ORCA calculates transition states and intermediates. Pair computational results with experimental validation (e.g., trapping intermediates via low-temperature NMR). ICReDD’s reaction path search methods, integrating quantum chemistry and machine learning, can narrow optimal conditions .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated isoxazole carbohydrazides?

- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the fluorophenyl or isoxazole rings). Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. Cross-validate results with independent labs to rule out batch variability .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes or receptors.

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., carbonic anhydrase) to resolve binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can reaction scalability be improved without compromising yield or purity?

- Methodological Answer : Use flow chemistry for continuous synthesis, ensuring precise control of temperature and stoichiometry. Optimize catalyst loading (e.g., Pd/C for coupling reactions) and employ membrane separation technologies for efficient purification. Process analytical technology (PAT) tools like inline FT-IR enable real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.